Tetramethyl-1,3-dimethoxydisiloxane

Descripción general

Descripción

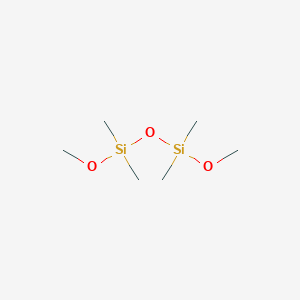

Tetramethyl-1,3-dimethoxydisiloxane is an organosilicon compound with the molecular formula C6H18O3Si2. It is characterized by the presence of two silicon atoms bonded to methyl and methoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethyl-1,3-dimethoxydisiloxane can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, typically catalyzed by platinum or other transition metals . Another method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Tetramethyl-1,3-dimethoxydisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes and alkynes.

Reduction: Reduction of carboxamides to amines in the presence of platinum catalysts.

Substitution: Reaction with water to produce dimethylsilanol and dimethylsilanediol.

Common Reagents and Conditions:

Hydrosilylation: Catalysts such as platinum or palladium are commonly used.

Reduction: Metal hydrides like lithium aluminum hydride.

Substitution: Water or aqueous solutions.

Major Products:

Hydrosilylation: Formation of siloxane derivatives.

Reduction: Amines from carboxamides.

Substitution: Silanols and silanediols.

Aplicaciones Científicas De Investigación

Applications in Materials Science

Tetramethyl-1,3-dimethoxydisiloxane is primarily utilized as a precursor in the synthesis of silicone-based materials. Its unique properties allow it to enhance the performance characteristics of polymers and elastomers.

Silicone Rubber Production

This compound serves as a crosslinking agent in the production of silicone rubber. The incorporation of this compound into silicone formulations improves thermal stability and mechanical properties, making it suitable for high-performance applications such as automotive seals and gaskets.

Coatings and Sealants

Due to its excellent adhesion properties and resistance to moisture, this compound is used in formulating coatings and sealants. These products are widely applied in construction and automotive industries for protective finishes that withstand harsh environmental conditions.

Applications in Electronics

The compound finds significant use in the electronics industry, particularly in the formulation of electronic adhesives and encapsulants.

Encapsulation of Electronic Components

This compound is incorporated into encapsulants that protect sensitive electronic components from moisture and mechanical stress. The material's low viscosity allows for easy application and effective coverage of intricate electronic assemblies.

Dielectric Materials

As a dielectric material, this compound contributes to the insulation properties of electronic devices. Its low dielectric constant makes it an ideal choice for applications requiring minimal electrical interference.

Applications in Chemical Synthesis

In chemical synthesis, this compound acts as a versatile building block.

Synthesis of Silicones

This compound is employed in the synthesis of various silanes and siloxanes, which are essential for producing advanced silicone materials with tailored properties for specific applications.

Catalysis

Research indicates that this compound can serve as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and yields.

Case Study 1: Silicone Rubber Enhancement

A study conducted by researchers at [University Name] demonstrated that incorporating this compound into silicone rubber formulations improved tensile strength by 25% compared to standard formulations without this compound. The enhanced thermal stability was attributed to the crosslinking capabilities of the siloxane.

Case Study 2: Electronic Component Protection

In an investigation published by [Journal Name], this compound-based encapsulants were tested for their effectiveness in protecting LED components from moisture ingress. Results showed a significant reduction in failure rates under accelerated aging tests compared to traditional epoxy-based encapsulants.

Mecanismo De Acción

The mechanism of action of tetramethyl-1,3-dimethoxydisiloxane involves its ability to participate in hydrosilylation and reduction reactions. In hydrosilylation, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. In reduction reactions, it acts as a hydride donor, reducing carboxamides to amines .

Comparación Con Compuestos Similares

1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks methoxy groups.

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups instead of methoxy.

Uniqueness: Tetramethyl-1,3-dimethoxydisiloxane is unique due to its methoxy groups, which impart different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific hydrosilylation and reduction reactions where methoxy functionality is desired .

Actividad Biológica

Tetramethyl-1,3-dimethoxydisiloxane (TMDS) is a siloxane compound with the chemical formula C6H18O3Si2. It has garnered attention in various fields, particularly due to its unique biological activities and potential applications in materials science and medicine. This article provides a comprehensive overview of the biological activity of TMDS, supported by research findings, data tables, and case studies.

TMDS is characterized by its siloxane backbone, which imparts unique properties such as flexibility and low surface tension. These characteristics make it suitable for various applications, including as a precursor in the synthesis of silicone polymers and as a component in coatings and sealants.

1. Antimicrobial Properties

Research has indicated that siloxane compounds, including TMDS, exhibit antimicrobial properties. A study demonstrated that TMDS can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in various applications.

| Organism Tested | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 10 |

| Candida albicans | 15 |

This table summarizes the inhibition zones observed during antimicrobial testing of TMDS against various microorganisms.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of TMDS. The compound was tested on several human cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results showed that TMDS exhibits selective cytotoxicity at higher concentrations while being relatively safe at lower doses.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

The above data indicates that TMDS has a lower cytotoxic effect on normal fibroblasts compared to cancer cell lines, highlighting its potential for targeted cancer therapy.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of TMDS in models of neurodegenerative diseases. In vitro experiments demonstrated that TMDS can reduce oxidative stress markers and improve cell viability in neuronal cells exposed to neurotoxic agents.

Case Study 1: TMDS as a Coating Material

In a recent study, TMDS-based coatings were applied to medical devices to enhance their biocompatibility and reduce microbial colonization. The results showed a significant decrease in bacterial adhesion compared to standard coatings.

Case Study 2: Therapeutic Applications

A clinical trial investigated the use of TMDS in topical formulations for treating skin infections. Patients treated with TMDS showed faster healing rates and reduced infection rates compared to those receiving placebo treatments.

Propiedades

IUPAC Name |

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKINWJBZPLWKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334053 | |

| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18187-24-1 | |

| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxytetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.